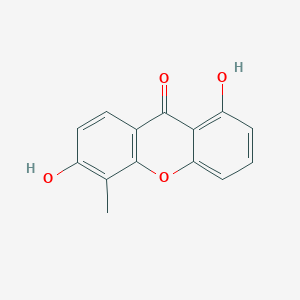

1,6-Dihydroxy-5-methyl-9H-xanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61234-63-7 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1,6-dihydroxy-5-methylxanthen-9-one |

InChI |

InChI=1S/C14H10O4/c1-7-9(15)6-5-8-13(17)12-10(16)3-2-4-11(12)18-14(7)8/h2-6,15-16H,1H3 |

InChI Key |

JGWIYJAXLNXRKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC3=CC=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Xanthone Derivatives with Relevance to 1,6 Dihydroxy 5 Methyl 9h Xanthen 9 One

Influence of Hydroxyl Group Position and Number on Biological Activities

The quantity and placement of hydroxyl (-OH) groups on the xanthone (B1684191) core are paramount in determining the biological profile of these compounds. nih.govsemanticscholar.orgpandawainstitute.comijcea.org Hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing interactions with biological targets. pandawainstitute.com

The presence of a hydroxyl group at the C-1 position, ortho to the carbonyl group at C-9, has a significant impact on the molecule's conformation and bioactivity. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. nih.govmdpi.com This interaction contributes to the planarity of the xanthone scaffold, which can be a critical factor for effective binding to target molecules. mdpi.com For instance, in a study of monohydroxyxanthones, the 1-hydroxyxanthone conformer, where the hydroxyl's hydrogen is oriented towards the carbonyl oxygen, was found to be the most predominant and stable. nih.govmdpi.com This structural feature is believed to play a role in the observed biological activities of 1-hydroxylated xanthones.

Different patterns of hydroxylation on the xanthone nucleus lead to varied biological responses. For example, studies on the anticancer activity of hydroxyxanthones against various cell lines have revealed the importance of the substitution pattern.

In research evaluating anticancer activity against human liver carcinoma (HepG2) cells, 1,6-dihydroxyxanthone demonstrated stronger activity (IC50 = 40.4 μM) than 1,3-dihydroxyxanthone (IC50 = 71.4 μM). pandawainstitute.com This suggests that the relative positions of the hydroxyl groups are critical for cytotoxicity in this specific cell line.

Conversely, in studies against human breast cancer (T47D) cells, xanthones with a hydroxyl group at the 3-position, such as 1,3-dihydroxyxanthone and 3,6-dihydroxyxanthone, exhibited notable anticancer activity. semanticscholar.orgijcea.org This highlights that the optimal hydroxylation pattern can be cell-line dependent.

The following table summarizes the anticancer activity of selected dihydroxyxanthones, illustrating the influence of hydroxylation patterns.

| Compound | Cancer Cell Line | IC50 (µM) |

| 1,3-Dihydroxyxanthone | HepG2 | 71.4 |

| 1,6-Dihydroxyxanthone | HepG2 | 40.4 |

| 1,7-Dihydroxyxanthone | HepG2 | 13.2 |

Effects of Methylation and Other Alkyl/Prenyl Substitutions on Activity Profiles

The addition of methyl, alkyl, or prenyl groups to the xanthone scaffold can significantly modulate its biological activity. These modifications can alter the molecule's lipophilicity, steric properties, and ability to interact with biological targets.

Methylation of hydroxyl groups can have a variable impact on bioactivity. In some instances, monomethylated derivatives of active hydroxyxanthones retain similar biological effects, whereas dimethylation can lead to a significant decrease or complete loss of activity. nih.govnih.govresearchgate.net This suggests that a free hydroxyl group may be essential for certain biological interactions.

Prenylation, the attachment of a prenyl group (a five-carbon branched chain), often enhances the biological activity of xanthones. nih.gov The prenyl moiety can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.gov Furthermore, the prenyl group can provide an additional site for interaction with target proteins. nih.gov The position of prenylation is also crucial, with substitutions at C-2, C-4, and C-8 often being associated with potent biological effects.

The introduction of other alkyl groups can also influence activity. For example, in a series of 1,3,7-trialkylxanthines, the relaxant actions on tracheal muscle were found to increase with the length of the alkyl chain at the 1- and 3-positions. nih.gov

Conformational Aspects of the Xanthone Scaffold and their Relevance in SAR

The xanthone core is a planar, rigid scaffold, and its conformational properties are relevant to its interaction with biological targets. nih.gov The planarity of the dibenzo-γ-pyrone ring system is a key feature that can facilitate intercalation with DNA or insertion into the active sites of enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govugm.ac.id

QSAR models for xanthone derivatives have been developed to predict a range of biological activities, including anticancer, α-glucosidase inhibitory, and antiplasmodial effects. nih.govugm.ac.idtandfonline.com These models are built using a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules.

Commonly used molecular descriptors in QSAR studies of xanthones include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electron distribution, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These describe the size and shape of the molecule.

For instance, a QSAR model developed for the anticancer activity of xanthone derivatives against HeLa cells identified dielectric energy, hydroxyl group count, LogP, a shape index, and solvent-accessible surface area as significantly correlated with activity. nih.gov Another QSAR study on the cytotoxic activity of xanthones in WiDR cell lines found that the net atomic charges at positions C1, C2, and C3, as well as the dipole moment and LogP, were important descriptors. nih.gov

These predictive models are valuable tools in drug discovery, enabling the virtual screening of large compound libraries and the rational design of new xanthone derivatives with potentially enhanced biological activity. nih.govnih.gov

The table below provides an overview of key molecular descriptors and their relevance in QSAR models for xanthone derivatives.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Net atomic charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with target molecules and chemical reactivity. |

| Lipophilicity | LogP | Affects membrane permeability, solubility, and transport to the site of action. |

| Steric/Topological | Molecular volume, Surface area, Shape indices | Determine the fit of the molecule into the binding site of a biological target. |

Identification of Key Physiochemical and Electronic Descriptors Influencing Activity

The biological activity of xanthone derivatives, including 1,6-Dihydroxy-5-methyl-9H-xanthen-9-one, is intricately linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify the key physiochemical and electronic properties that govern the pharmacological effects of these compounds. nih.gov These studies establish a mathematical correlation between the biological activity of a series of compounds and their molecular descriptors. nih.govresearchgate.net For the xanthone scaffold, several critical descriptors have been consistently identified as major influencers of activity, primarily in the context of anticancer and antimicrobial effects. mdpi.comfrontiersin.org

Physiochemical Descriptors

Physiochemical properties describe the physical characteristics of a molecule that influence its interaction with biological systems, including its absorption, distribution, metabolism, and excretion (ADME).

Hydrogen Bonding: The capacity of a molecule to form hydrogen bonds is a critical factor in its binding affinity to biological targets. mdpi.com The hydroxyl groups on the xanthone skeleton are primary sites for hydrogen bonding, acting as both hydrogen bond donors (HBD) and acceptors (HBA). nih.govnih.gov The number and position of these hydroxyl groups significantly impact biological activity. mdpi.com For this compound, the hydroxyl groups at C-1 and C-6 are key features. The 1-hydroxy group, in particular, can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen at C-9, which influences the planarity and electronic properties of the molecule. nih.gov

Electronic Descriptors

Electronic descriptors quantify the electronic aspects of a molecule, such as charge distribution and orbital energies, which are fundamental to its reactivity and interaction with biological receptors.

Atomic Net Charges: The distribution of electron density across the xanthone scaffold is a powerful determinant of its activity. QSAR analyses have frequently identified the net atomic charges on specific carbon atoms of the dibenzo-γ-pyrone core (e.g., C1, C2, C3, C4, C9) as being highly correlated with biological effects like anticancer and anti-tuberculosis activity. researchgate.netnih.gov These charges influence electrostatic interactions with the amino acid residues in a target protein's active site.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net These parameters have been successfully used to model the cytotoxic activity of xanthone derivatives. researchgate.net

The table below summarizes key descriptors that have been identified in various QSAR studies on xanthone derivatives.

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Physiochemical | Lipophilicity (logP) | Correlates with cytotoxic and anticancer activity by influencing membrane permeability. | nih.govresearchgate.netnih.gov |

| Physiochemical | Solvent-Accessible Surface Area | Affects how the molecule interacts with its biological target; correlated with anticancer activity. | nih.gov |

| Physiochemical | Hydroxyl Group Count | Crucial for hydrogen bonding with target receptors, significantly influencing anticancer activity. | nih.govnih.gov |

| Electronic | Net Atomic Charges (qC1, qC2, qC3, etc.) | Determines electrostatic interactions; highly correlated with cytotoxic and anti-tuberculosis activity. | nih.govresearchgate.netnih.govugm.ac.id |

| Electronic | Dipole Moment (μ) | Reflects molecular polarity and contributes to cytotoxic activity models. | researchgate.net |

| Electronic | HOMO/LUMO Energy | Indicates chemical reactivity and electron-donating/accepting ability, contributing to anticancer activity. | researchgate.net |

| Electronic | Dielectric Energy | Significantly correlated with anticancer activity in certain QSAR models. | nih.gov |

To illustrate how these descriptors are combined to predict biological activity, the following table shows a representative QSAR equation developed to model the cytotoxic activity of novel xanthone derivatives against WiDR cell lines. nih.gov

| log 1/IC50 = -8.124(qC1) - 35.088(qC2) - 6.008(qC3) + 1.831(μ) + 0.540(logP) - 9.115 | |

|---|---|

| Descriptor | Definition |

| log 1/IC50 | The dependent variable, representing the biological activity (cytotoxicity). |

| qC1, qC2, qC3 | Net atomic charges on carbons 1, 2, and 3 of the xanthone ring. |

| μ | Dipole Moment. |

| logP | Logarithm of the partition coefficient (lipophilicity). |

| Statistical Parameters: n = 10, r = 0.976, Q² = 0.651, F = 15.920 |

Computational Chemistry Approaches in Xanthone Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Identification of Putative Binding Sites on Receptor Proteins

A critical first step in understanding the therapeutic potential of a compound like 1,6-Dihydroxy-5-methyl-9H-xanthen-9-one is to identify its potential binding sites on various receptor proteins. Molecular docking simulations can predict the most probable binding pocket on a protein by sampling a large number of possible conformations and orientations of the ligand within the protein's structure. The identification of these putative binding sites is crucial for understanding the compound's mechanism of action. For instance, in studies of other xanthone (B1684191) derivatives, docking has been used to identify binding pockets in enzymes and receptors, providing a basis for further investigation. uj.ac.za

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Once a putative binding pose is identified, the non-covalent interactions between the ligand and the protein can be analyzed in detail. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. For this compound, the hydroxyl groups would be expected to act as hydrogen bond donors and acceptors, while the planar xanthone core could participate in pi-pi stacking and hydrophobic interactions. The table below illustrates the types of non-covalent interactions that could be predicted for this compound with various amino acid residues in a protein's active site. nih.gov

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl groups, Carbonyl group | Asp, Glu, Ser, Thr, Asn, Gln, His, Arg, Lys |

| Hydrophobic Interactions | Methyl group, Xanthone core | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Pi-Pi Stacking | Aromatic rings of xanthone core | Phe, Tyr, Trp, His |

Specific Target Protein Interactions (e.g., Topoisomerase II, Beta-Tubulin, Xanthine (B1682287) Oxidase, Protein Tyrosine Kinase Receptors, Tyrosinase)

Molecular docking can be employed to investigate the interaction of this compound with specific protein targets known to be relevant in various diseases.

Topoisomerase II: This enzyme is a key target in cancer chemotherapy. Docking studies could reveal if the xanthone can bind to the ATP-binding site or the DNA-binding/cleavage site of topoisomerase II, potentially inhibiting its function.

Beta-Tubulin: As a component of microtubules, beta-tubulin is another important anticancer target. Docking could predict if the compound binds to the colchicine, vinca, or taxol binding sites, thereby disrupting microtubule dynamics.

Xanthine Oxidase: This enzyme plays a role in gout and oxidative stress. Docking simulations could assess the potential of the xanthone to inhibit xanthine oxidase by binding to its active site.

Protein Tyrosine Kinase Receptors: These receptors are crucial in cell signaling and are often dysregulated in cancer. Docking could identify if the compound can act as an inhibitor by binding to the ATP-binding pocket of the kinase domain.

Tyrosinase: This enzyme is involved in melanin (B1238610) synthesis and is a target for agents that treat hyperpigmentation. Docking could elucidate the binding mode of the xanthone to the active site of tyrosinase.

The following table presents hypothetical binding energies (in kcal/mol) for this compound with these target proteins, as might be predicted from molecular docking studies.

| Target Protein | PDB ID | Hypothetical Binding Energy (kcal/mol) |

| Topoisomerase II | 1ZXM | -8.5 |

| Beta-Tubulin | 1JFF | -7.9 |

| Xanthine Oxidase | 1FIQ | -9.2 |

| Protein Tyrosine Kinase Receptor (EGFR) | 1M17 | -8.8 |

| Tyrosinase | 2Y9X | -7.5 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. uj.ac.za MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of the binding process. For this compound, an MD simulation could reveal how the compound and the protein's active site adjust their conformations to achieve an optimal fit, and how stable the key non-covalent interactions are over time.

Quantum Chemical Calculations (e.g., Density Functional Theory-based descriptors) for Electronic Properties and Reactivity Assessment

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to assess the electronic properties and reactivity of a molecule. For this compound, DFT calculations could provide information on its molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. This information is valuable for understanding its chemical behavior and for rationalizing its interactions with biological targets.

Homology Modeling for Deriving Protein Structures for Docking Studies

In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. The resulting model can then be used for molecular docking studies with ligands like this compound, enabling the investigation of ligand-target interactions even in the absence of an experimentally determined protein structure. researchgate.net

Mechanistic Studies of Xanthone Derivatives in Advanced in Vitro Models

Cellular Pathway Modulation by Xanthones in Research Settings

While xanthone (B1684191) derivatives, as a class, are known to modulate various cellular pathways, specific data for 1,6-Dihydroxy-5-methyl-9H-xanthen-9-one is not extensively documented in published research.

Investigation of Apoptosis Induction Mechanisms (e.g., Caspase Activation, Cytochrome c Release)

There is a lack of specific research investigating the apoptosis induction mechanisms of this compound. Generally, other xanthone derivatives have been shown to induce apoptosis in cancer cells. For instance, a different compound, 2-benzoyl-3-hydroxy-4-methyl-9H-xanthen-9-one, was found to induce early apoptosis in MCF-7 cells by promoting the expression of caspase-9 and caspase-3. nih.gov This process is often linked to the intrinsic apoptosis pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade. However, no studies have directly demonstrated or quantified caspase activation or cytochrome c release as a result of treatment with this compound.

Analysis of Cell Cycle Regulation and Arrest Phases

Currently, there are no available studies detailing the effects of this compound on cell cycle regulation. Research on other xanthones has indicated an ability to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation, but this specific activity has not been documented for this compound.

Signaling Pathway Inhibition/Modulation (e.g., STAT3, NF-κB, MAPK Pathways)

Specific investigations into the modulation of STAT3, NF-κB, or MAPK signaling pathways by this compound have not been reported. These pathways are critical in inflammation and cell proliferation and are common targets for various natural compounds. researchgate.net The NF-κB pathway, for example, is a central regulator of pro-inflammatory cytokine production. metagenicsinstitute.com Similarly, the MAPK and STAT3 pathways are involved in cell survival and proliferation. researchgate.netnih.gov While it is plausible that this compound could interact with these pathways, as has been shown for other xanthone structures, dedicated studies are required to confirm and characterize such effects. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., IL-6, PGE2)

The effect of this compound on the production of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) has not been specifically elucidated. Research on a different isomer, 1,2-dihydroxy-9H-xanthen-9-one, demonstrated anti-inflammatory properties by inhibiting the synthesis of IL-6 and PGE2 in human macrophages. mdpi.com This suggests that the xanthone scaffold can possess anti-inflammatory potential, but direct evidence for the 1,6-dihydroxy-5-methyl isomer is not present in the current body of literature.

Application of Three-Dimensional (3D) Cell Culture Models in Drug Screening and Mechanistic Elucidation

The use of this compound in advanced 3D cell culture models has not been documented. Three-dimensional cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D monolayer cultures, making them valuable tools for drug screening and understanding disease mechanisms. mdpi.comnih.gov

Spheroid and Organoid Models for Enhanced Physiological Relevance

There are no published studies that utilize spheroid or organoid models to investigate the biological activity or mechanisms of action of this compound. These models are increasingly used to better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues, which is crucial for evaluating the efficacy of therapeutic compounds. nih.govnih.gov The application of these advanced models would be a necessary future step to understand the potential therapeutic relevance of this specific xanthone derivative.

Methodologies for Visual and Quantitative Analysis in 3D Cultures (e.g., Microscopy, High-Content Analysis)

The complex, multi-layered structure of 3D cell cultures, such as spheroids and organoids, necessitates sophisticated imaging and analysis techniques to extract meaningful quantitative data. These models better mimic the in vivo environment, including cell-cell interactions and nutrient gradients, making them valuable for studying the effects of compounds like xanthone derivatives. nih.gov

Microscopy Techniques for 3D Culture Analysis:

Advanced microscopy techniques are essential for visualizing cellular and subcellular events within the intricate architecture of 3D models. researchgate.net

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, enabling the optical sectioning of thick specimens. It is widely used for high-resolution 3D reconstruction of spheroids and for visualizing the penetration and distribution of fluorescently-labeled compounds or the expression of specific protein markers. moleculardevices.combiocompare.com

Multiphoton Microscopy: By using non-linear excitation, multiphoton microscopy allows for deeper penetration into scattering tissues with reduced phototoxicity compared to confocal microscopy. This is particularly advantageous for long-term live-cell imaging of 3D cultures to monitor dynamic processes in response to treatment with xanthone derivatives.

Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, allowing for rapid and gentle imaging of large 3D specimens. This makes it well-suited for studying the development and response of entire organoids to chemical compounds over extended periods.

High-Content Analysis (HCA):

High-content analysis combines automated microscopy with sophisticated image analysis algorithms to extract quantitative data from a large number of cells and spheroids. crownbio.com This approach enables the multiparametric analysis of various cellular features simultaneously, providing a comprehensive understanding of a compound's mechanism of action. crownbio.com

For instance, in studying the effects of xanthone derivatives on cancer spheroids, HCA can be employed to quantify:

Spheroid Morphology: Changes in size, shape, and integrity of spheroids can indicate effects on cell proliferation and viability.

Cell Viability and Apoptosis: Using fluorescent dyes, it is possible to distinguish between live and dead cells within the spheroid and to quantify the induction of apoptosis.

Expression and Localization of Proteins: The expression levels and subcellular localization of key proteins involved in signaling pathways affected by xanthone derivatives can be measured.

Mitochondrial Health: Specific dyes can be used to assess changes in mitochondrial membrane potential, a key indicator of cellular stress and a potential target for some anticancer agents. moleculardevices.com

| Methodology | Primary Application | Key Quantitative Readouts | Advantages for Studying Xanthone Derivatives |

|---|---|---|---|

| Confocal Microscopy | High-resolution 3D imaging of spheroids and organoids | 3D structural reconstruction, protein localization, compound penetration | Detailed visualization of cellular and subcellular effects within the 3D structure. |

| Multiphoton Microscopy | Deep-tissue and long-term live-cell imaging | Real-time tracking of cellular dynamics, deep spheroid imaging | Reduced phototoxicity allows for extended observation of dynamic responses. |

| Light-Sheet Fluorescence Microscopy | Rapid imaging of large 3D cultures | Whole organoid development and response | Fast acquisition and low photodamage for long-term studies. |

| High-Content Analysis (HCA) | Automated quantitative analysis of multiple parameters | Cell viability, apoptosis rates, protein expression levels, morphological changes | Provides robust, multi-parametric data for mechanistic insights and compound screening. |

Utilization of Organ-on-a-Chip Systems for Mimicking Tissue-Specific Microenvironments and Complex Physiological Interactions

Organ-on-a-chip (OOC) technology represents a significant advancement in in vitro modeling, enabling the recreation of the dynamic microenvironment of human organs. nih.govnih.gov These microfluidic devices culture living cells in continuously perfused microchambers to mimic physiological functions, including tissue-tissue interfaces, mechanical cues, and chemical gradients. researchgate.net OOCs offer a powerful platform to investigate the efficacy and toxicity of xanthone derivatives in a more physiologically relevant context. amegroups.orgresearchgate.net

Key Features of Organ-on-a-Chip Systems:

Microfluidic Perfusion: Continuous flow of culture medium mimics blood flow, providing a constant supply of nutrients and removal of waste products. This is crucial for maintaining cell viability and function over extended periods.

3D Cell Culture: OOCs support the three-dimensional arrangement of cells, allowing for the formation of tissue-like structures.

Mechanical Forces: These systems can incorporate mechanical stimuli, such as shear stress from fluid flow or cyclic strain, which are critical for the function of many tissues like the lung, gut, and blood vessels.

Multi-Organ Interactions: Multiple organ chips can be fluidically linked to study the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Applications for Xanthone Derivatives:

By using organ-on-a-chip models, researchers can investigate various aspects of the biological activity of xanthone derivatives:

Tissue-Specific Efficacy: A "tumor-on-a-chip" model could be used to evaluate the anti-cancer effects of a xanthone derivative on a 3D tumor construct while under continuous perfusion, providing a more realistic assessment of its potency.

Metabolism and Toxicity: A "liver-on-a-chip" can be used to study the metabolism of xanthone derivatives and to assess their potential hepatotoxicity. By connecting a liver chip to a tumor chip, one could investigate how liver metabolism affects the anti-cancer activity of the compound.

Bioavailability and Transport: A "gut-on-a-chip" can model the intestinal barrier, allowing for the study of the absorption and transport of orally administered xanthone derivatives.

| Organ-on-a-Chip Model | Physiological Feature Mimicked | Potential Mechanistic Insights for Xanthone Derivatives |

|---|---|---|

| Tumor-on-a-Chip | Tumor microenvironment, nutrient gradients, cell-cell interactions | Evaluation of anti-proliferative and apoptotic effects in a more in vivo-like setting. |

| Liver-on-a-Chip | Hepatic metabolism and function | Assessment of metabolic pathways and potential hepatotoxicity. |

| Gut-on-a-Chip | Intestinal barrier function and absorption | Determination of oral bioavailability and transport mechanisms. |

| Multi-Organ-Chip | Systemic circulation and inter-organ crosstalk | Investigation of ADME properties and systemic toxicity. |

Comparative Analysis of Mechanistic Findings Across Different In Vitro Systems

The choice of an in vitro model can significantly influence the experimental outcome and the interpretation of a compound's mechanism of action. Comparing data from different systems, such as 2D monolayers, 3D spheroids, and organ-on-a-chip models, is crucial for a comprehensive understanding of the biological activity of xanthone derivatives.

Key Differences Between In Vitro Models:

Cellular Organization and Interaction: 2D cultures lack the complex cell-cell and cell-extracellular matrix interactions that are present in 3D models and in vivo tissues. These interactions can influence cell signaling, gene expression, and drug response. nih.gov

Nutrient and Compound Gradients: In 3D spheroids, cells in the core may be exposed to lower concentrations of nutrients, oxygen, and the test compound compared to cells on the periphery. This can lead to differences in cellular responses and can contribute to drug resistance.

Physiological Relevance: Organ-on-a-chip systems provide the highest level of physiological relevance by incorporating dynamic fluid flow and mechanical cues, which are absent in static 3D cultures.

Implications for Mechanistic Studies of Xanthone Derivatives:

Studies comparing 2D and 3D models have consistently shown that cells grown in 3D are often more resistant to anticancer drugs. u-fukui.ac.jpnih.govresearchgate.net This suggests that traditional 2D assays may overestimate the potency of some compounds. For xanthone derivatives, a comparative analysis could reveal:

Differential Gene Expression: Transcriptomic analysis of cells treated with a xanthone derivative in 2D versus 3D culture could identify genes and pathways that are uniquely regulated in the more physiologically relevant 3D environment. nih.gov

Penetration and Distribution: The ability of a xanthone derivative to penetrate into a 3D tumor spheroid can be a critical determinant of its efficacy. This is a factor that cannot be assessed in 2D cultures.

Role of the Microenvironment: The influence of the tumor microenvironment, which is partially recapitulated in 3D models, on the activity of xanthone derivatives can be investigated.

| In Vitro Model | Key Advantages | Key Limitations | Relevance for Xanthone Mechanistic Studies |

|---|---|---|---|

| 2D Monolayer Culture | High-throughput, cost-effective, reproducible | Lacks physiological relevance, altered cell morphology and signaling | Initial screening for biological activity. |

| 3D Spheroid/Organoid Culture | More physiologically relevant, mimics tissue architecture and gradients | Lower throughput, challenges with imaging and analysis | More accurate assessment of efficacy and mechanism of action. |

| Organ-on-a-Chip | Highest physiological relevance, mimics dynamic microenvironment | Complex fabrication and operation, lower throughput | Detailed investigation of tissue-specific effects, metabolism, and systemic interactions. |

Future Research Directions and Translational Potential in an Academic Context

Exploration of Novel Synthetic Analogs for Targeted Biological Activities and Improved Selectivity

The development of novel synthetic analogs of 1,6-dihydroxy-5-methyl-9H-xanthen-9-one is a critical step towards enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to improve its potency against specific biological targets while minimizing off-target effects, thereby increasing its selectivity and reducing potential toxicity.

Future synthetic efforts could focus on several key areas of the xanthone (B1684191) scaffold. For instance, the hydroxyl and methyl groups on the aromatic rings are prime candidates for modification. The synthesis of a library of derivatives with varying substituents at these positions could be achieved through established synthetic routes. beilstein-archives.org For example, etherification or esterification of the hydroxyl groups, or the introduction of different alkyl or functional groups in place of the methyl group, could significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

A study on substituted 1-hydroxy-3-methylxanthones demonstrated that modifications to the xanthone core can lead to compounds with varying degrees of antitumor, antioxidant, and enzymatic inhibitory activities. beilstein-archives.org This highlights the potential for fine-tuning the biological activity of this compound through targeted synthesis. The biological evaluation of these new analogs against a panel of cancer cell lines or specific enzymes would be crucial in establishing structure-activity relationships (SAR).

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

| Modification Site | Proposed Modification | Rationale for Biological Activity |

| C1-OH | Alkylation, Acylation | Modulate lipophilicity and cell permeability. |

| C6-OH | Glycosylation, Prenylation | Enhance solubility and potentially alter target binding. |

| C5-CH3 | Halogenation, Trifluoromethylation | Influence electronic properties and metabolic stability. |

| Aromatic Rings | Introduction of nitro or amino groups | Modulate electronic density and potential for new interactions. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Xanthone Action

To fully understand how this compound and its derivatives exert their biological effects, a comprehensive, systems-level approach is necessary. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by these compounds within a biological system. nih.govsemanticscholar.org

Future research should involve treating relevant cell lines or model organisms with this compound and its analogs, followed by the collection of multi-omics data at different time points. For example, RNA sequencing (transcriptomics) can reveal changes in gene expression, while mass spectrometry-based proteomics can identify alterations in protein levels and post-translational modifications. researchgate.net Metabolomics can provide insights into the metabolic pathways affected by the compound.

By integrating these datasets, researchers can construct detailed molecular networks and pathways that are modulated by the xanthone. This approach can help in identifying the primary molecular targets, understanding the downstream signaling cascades, and uncovering potential mechanisms of action or resistance. nih.gov Such a comprehensive understanding is crucial for the rational design of more effective and selective second-generation compounds.

Development of Advanced Computational Models for Rational Drug Design and Activity Prediction

Computational modeling plays a pivotal role in modern drug discovery by enabling the rational design of new molecules and the prediction of their biological activities, thereby reducing the time and cost associated with experimental screening. nih.gov For this compound, the development of advanced computational models can guide the synthesis of novel analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the biological activity data of a series of synthesized analogs. These models use molecular descriptors to correlate the chemical structure of the compounds with their biological activity, allowing for the prediction of the potency of virtual compounds. researchgate.net

Furthermore, structure-based drug design approaches, such as molecular docking and molecular dynamics simulations, can be employed if the three-dimensional structure of a biological target is known. rjpbr.com These methods can predict the binding mode and affinity of xanthone derivatives to the target protein, providing valuable insights for designing molecules with enhanced interactions. The use of computational tools can prioritize the synthesis of the most promising candidates, streamlining the drug discovery process. nih.gov

Investigation of Xanthone Derivatives in Emerging In Vitro and In Silico Disease Models

The evaluation of the therapeutic potential of this compound and its derivatives requires the use of relevant and predictive disease models. Advances in cell biology and computational science have led to the development of sophisticated in vitro and in silico models that can better mimic human diseases.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate assessment of a compound's efficacy.

In silico disease models, which are computational representations of biological processes, can be used to simulate the effect of a drug on a particular disease pathway. altex.org These models can help in identifying potential drug targets, predicting drug efficacy, and understanding the mechanisms of drug action. The integration of experimental data from in vitro models with in silico simulations can provide a powerful platform for the preclinical evaluation of novel xanthone derivatives.

Q & A

Q. What frameworks reconcile open-data sharing requirements with privacy in studies involving patient-derived data?

- Methodological Answer : De-identification protocols (e.g., HIPAA Safe Harbor) and controlled-access repositories (e.g., dbGaP) balance transparency with confidentiality. Metadata should include synthetic protocols and crystallographic CIF files, adhering to FAIR principles . Ethical review boards must approve data-sharing plans pre-study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.